molecular formula C10H14N2O2 B3191295 n,n-Dimethyl-2-(4-nitrophenyl)ethanamine CAS No. 5339-05-9

n,n-Dimethyl-2-(4-nitrophenyl)ethanamine

Cat. No.: B3191295
CAS No.: 5339-05-9
M. Wt: 194.23 g/mol
InChI Key: QRJSXWJAUQIENU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-nitrophenyl)ethanamine is a tertiary amine featuring a dimethylamino group (-N(CH₃)₂) attached to an ethanamine backbone substituted with a 4-nitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine typically involves the reaction of 4-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-nitrobenzaldehyde is reduced to an amine in the presence of dimethylamine and a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-nitrophenyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 198.24 g/mol
  • CAS Number : 220557

The compound features a dimethylamino group attached to a 4-nitrophenyl moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

n,n-Dimethyl-2-(4-nitrophenyl)ethanamine has been investigated for its potential pharmacological properties. The dimethylamino group is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and therapeutic efficacy.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the dimethylamino group exhibit antimicrobial properties. For instance, studies on dimethylamine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for similar applications in treating bacterial infections .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that nitro-substituted amines may inhibit tumor growth by affecting cellular signaling pathways related to proliferation and apoptosis . Further research is warranted to elucidate the specific mechanisms through which this compound may exert anticancer effects.

Synthesis and Catalysis

The synthesis of this compound involves various methodologies, including nitration and alkylation reactions. Its ability to act as a catalyst in organic reactions has been documented, particularly in the formation of complex organic structures.

Synthetic Methodologies

A notable synthetic route involves the reaction of 4-nitrophenethylamine with dimethyl sulfate or other methylating agents under controlled conditions to yield this compound . This synthesis pathway is crucial for producing high-purity samples necessary for further research.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that derivatives of dimethylamines showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead compound for developing new antibiotics .
  • Investigation into Anticancer Mechanisms : Another research effort focused on the anticancer properties of nitro-substituted amines, revealing that these compounds could induce apoptosis in cancer cell lines through oxidative stress mechanisms . This suggests that this compound may possess similar properties worthy of exploration.

Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential use as an antibiotic against various bacterial strains
Anticancer PropertiesPossible mechanism involving apoptosis induction in cancer cells
Synthetic MethodologiesSynthesis via nitration and alkylation reactions
Catalytic ApplicationsRole as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

Target Compound: N,N-Dimethyl-2-(4-nitrophenyl)ethanamine

  • Molecular Formula : C₁₀H₁₃N₂O₂
  • Molecular Weight : 193.23 g/mol
  • Nitro groups are known to increase metabolic stability but may reduce solubility in aqueous media .

N,N-Dimethyl-2-phenoxyethanamine (CAS 13468-02-5)

  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Key Features: Replacing the 4-nitrophenyl group with a phenoxy (-O-C₆H₅) substituent reduces electron withdrawal, resulting in lower polarity. This compound lacks the nitro group’s metabolic stability but may exhibit improved lipophilicity, favoring blood-brain barrier penetration. It has been studied as a ligand for sigma-1 receptors .

Orphenadrine (N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine)

  • Molecular Formula: C₁₈H₂₃NO
  • Molecular Weight : 269.38 g/mol
  • Key Features : The bulky (2-methylphenyl)(phenyl)methoxy group introduces steric hindrance, reducing receptor binding kinetics. Orphenadrine is a clinically used muscle relaxant and antihistamine, highlighting how structural complexity and substituent bulkiness can modulate pharmacological activity .

Doxylamine Succinate (N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine)

  • Molecular Formula : C₁₇H₂₂N₂O·C₄H₆O₄
  • Molecular Weight : 388.46 g/mol
  • Key Features : The pyridyl group enhances hydrogen bonding capacity, while the succinate counterion improves water solubility. Doxylamine is a sedative-antihistamine, demonstrating how heteroaromatic substituents can refine target specificity .

Pharmacological and Chemical Activity

Compound Pharmacological Activity Key Structural Influence
Target Compound Potential intermediate or bioactive molecule Nitro group enhances electron deficiency
N,N-Dimethyl-2-phenoxyethanamine Sigma-1 receptor modulation Phenoxy group balances lipophilicity
Orphenadrine Muscle relaxant, antihistamine Bulky substituent reduces off-target effects
Doxylamine Succinate Sedative, antihistamine Pyridyl group enhances receptor affinity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (target compound) increase polarity and metabolic stability but may limit bioavailability. Methoxy (e.g., 4-Methoxyphenethylamine ) or methyl groups (e.g., Orphenadrine) enhance lipophilicity and CNS activity.
  • Steric Effects: Bulky substituents (e.g., Orphenadrine) reduce nonspecific binding, improving therapeutic windows.

Crystallography and Stability

  • The crystal structure of N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine (C₁₂H₁₉NO₂S) reveals a triclinic system with distinct hydrogen-bonding networks, suggesting that sulfonyl and nitro groups similarly influence packing efficiency .
  • Nitro-substituted compounds (e.g., N-(2-(4-Nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine ) often exhibit lower solubility in polar solvents compared to non-nitro analogs, necessitating formulation adjustments for drug delivery.

Biological Activity

N,n-Dimethyl-2-(4-nitrophenyl)ethanamine, also known as a derivative of phenethylamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a nitrophenyl group, which is known to influence its pharmacological properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{2}

It consists of a dimethylamino group attached to a 4-nitrophenyl moiety, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with nitrophenyl groups often exhibit significant biological activities, including:

  • Antitumor Activity : Some studies have shown that similar compounds can inhibit cancer cell proliferation.
  • Antibacterial Effects : Nitrophenyl derivatives have been tested against various bacterial strains, demonstrating promising antibacterial properties.
  • Neuroactivity : Compounds in this class may influence neurotransmitter systems, potentially affecting mood and cognition.

Antitumor Activity

A study conducted on related compounds demonstrated that modifications in the phenyl ring significantly impacted cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions exhibited IC50 values indicating their potency in inhibiting cell growth. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like the nitro group enhances activity by stabilizing the compound's interaction with cellular targets .

CompoundCell Line TestedIC50 (µg/mL)
AA-4311.98
BJurkat1.61
CHT29< 23.30

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for enhancing the antibacterial activity of these compounds. For example, derivatives with higher electron density on the phenyl ring showed increased inhibition zones in agar diffusion tests .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The neuropharmacological profile of this compound suggests potential interactions with monoaminergic systems. Research has indicated that such compounds can act as serotonin or dopamine reuptake inhibitors, which may contribute to their psychoactive effects. These findings are particularly relevant in the context of developing treatments for mood disorders .

Case Studies

  • Case Study on Anticancer Properties : A recent investigation focused on a series of nitrophenyl derivatives, including this compound, revealed significant anticancer activity against several human cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Antibacterial Efficacy Study : Another study assessed the antibacterial properties of this compound against multidrug-resistant strains, highlighting its potential as a lead compound in antibiotic development.

Q & A

Q. Basic: What are the optimal synthetic routes for N,N-Dimethyl-2-(4-nitrophenyl)ethanamine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Route 1 : Reacting 4-nitrophenethyl bromide with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Route 2 : Catalytic hydrogenation of a nitro intermediate using Pd/C or Raney Ni in ethanol .

Purity Validation :

  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid. Monitor for impurities like unreacted dimethylamine or nitro byproducts .
  • NMR : Confirm absence of residual solvents (e.g., DMF) via ¹H NMR (δ 2.2–2.4 ppm for dimethylamine protons; δ 7.5–8.3 ppm for 4-nitrophenyl aromatic protons) .

Q. Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR :
    • The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ 2.2–2.4 ppm.
    • The 4-nitrophenyl group shows two doublets (J ≈ 9 Hz) at δ 7.5 ppm (ortho-H) and δ 8.1 ppm (meta-H) .
  • 13C NMR :
    • The nitrophenyl carbon adjacent to NO₂ resonates at δ 147–150 ppm .
  • IR :
    • Strong NO₂ asymmetric/symmetric stretches at 1520 cm⁻¹ and 1345 cm⁻¹ confirm the nitro group .

Contradiction Resolution : If unexpected peaks arise (e.g., carbonyl signals), check for oxidation byproducts via LC-MS or X-ray crystallography .

Q. Advanced: How can conformational disorder in the crystal structure of this compound be resolved?

Methodological Answer:

  • X-ray Diffraction :
    • Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate).
    • Refinement with SHELXL97 often reveals disorder in flexible groups (e.g., dimethylamino). Use Mercury software to model split positions with occupancy factors .
  • Intermolecular Interactions :
    • Weak C–H⋯O hydrogen bonds between the nitro group and adjacent molecules stabilize the lattice. These interactions propagate along the a-axis, as seen in ORTEP-3 diagrams .

Q. Advanced: What computational methods are suitable for predicting electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and charge distribution. The nitro group’s electron-withdrawing effect lowers HOMO energy (~-6.5 eV), increasing electrophilicity .
  • TD-DFT for UV-Vis :
    • Simulate electronic transitions (e.g., π→π* in the nitrophenyl group) at the CAM-B3LYP/def2-TZVP level. Compare with experimental λ_max (~380 nm in ethanol) .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior .

Q. Advanced: How can researchers address contradictions in experimental vs. theoretical data (e.g., dipole moments or spectroscopic shifts)?

Methodological Answer:

  • Cross-Validation :
    • Compare computed IR spectra (e.g., at B3LYP/6-311++G(d,p)) with experimental data. Adjust basis sets if discrepancies exceed 5% .
  • Solvent Corrections :
    • Apply the Polarizable Continuum Model (PCM) in DFT to account for solvent-induced shifts in NMR or UV-Vis .
  • Error Analysis :
    • For X-ray data, check Rint values (>0.05 indicates poor data merging). Re-measure reflections at higher θ angles (e.g., θmax = 72.9°) to improve resolution .

Q. Basic: What analytical techniques are recommended for quantifying impurities in this compound?

Methodological Answer:

  • LC-UV/HRMS :
    • Use a gradient elution (water → methanol) to separate impurities like N-methyl derivatives. HRMS (ESI+) confirms molecular ions ([M+H]<sup>+</sup> at m/z 209.1) .
  • Pharmacopeial Standards :
    • Follow USP guidelines for impurity limits (<0.1% for any single impurity). Reference materials (e.g., hydrogen succinate salts) ensure method accuracy .

Q. Advanced: How does the nitro group influence the compound’s supramolecular assembly in the solid state?

Methodological Answer:

  • Crystal Packing Analysis :
    • The nitro group participates in C–H⋯O interactions (distance ~3.2 Å), forming 1D chains. Use Mercury to visualize packing diagrams .
  • Thermal Analysis :
    • DSC reveals melting points (~120–125°C) correlated with lattice stability. TGA shows decomposition above 200°C, linked to nitro group instability .

Properties

IUPAC Name

N,N-dimethyl-2-(4-nitrophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11(2)8-7-9-3-5-10(6-4-9)12(13)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJSXWJAUQIENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968038
Record name N,N-Dimethyl-2-(4-nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-05-9
Record name NSC3461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-2-(4-nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethylamine hydrochloride (0.390 g, 4.78 mmol) was added to a solution containing 4-nitrophenethyl bromide (1.0 g, 4.35 mmol) and N,N-diisopropylethyamine (1.69 g, 13.05 mmol) in anhydrous dimethylformamide (20 mL). The reaction mixture was heated to 60° C. for 5 hours, then allowed to cool. The solution was diluted with 1:1 water:dichloromethane (200 mL), then added to a separatory funnel. The organics were collected and the product was extracted with 1N aqueous hydrogen chloride. The organics were removed and the aqueous layer was made basic with 1N aqueous sodium hydroxide. The product was extracted with dichloromethane (100 mL) and washed with saturated aqueous sodium chloride (200 mL). The organics were dried over magnesium sulfate and the solvent removed at reduced pressure to afford the title intermediate (0.426 g crude) as a clear oil, which was used without further purification.
Quantity
0.39 g
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1 g
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1.69 g
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20 mL
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200 mL
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Synthesis routes and methods II

Procedure details

A pressure tube was charged with 1-(2-bromoethyl)-4-nitrobenzene (1 g, 4.35 mmol) in acetonitrile (5 mL). Triethylamine (2.4 mL) and dimethylamine, 2M in tetrahydrofuran (0.784 g, 17.39 mmol) were added, and the sealed tube was stirred at ambient temperature for 2 days. The reaction mixture was partitioned between dilute NaHCO3 solution and ethyl acetate, then extracted another two times with ethyl acetate. The product was then extracted into 2N HCl (2×25 mL). Following neutralization with 2N NaOH, the aqueous mixture was extracted with ethyl acetate (3×). The extracts were dried (Na2SO4), filtered and concentrated to give the title compound. MS (ESI(+)) m/e 194.9 (M+H)+.
Quantity
1 g
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5 mL
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2.4 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

n,n-Dimethyl-2-(4-nitrophenyl)ethanamine
n,n-Dimethyl-2-(4-nitrophenyl)ethanamine
n,n-Dimethyl-2-(4-nitrophenyl)ethanamine
n,n-Dimethyl-2-(4-nitrophenyl)ethanamine
n,n-Dimethyl-2-(4-nitrophenyl)ethanamine
n,n-Dimethyl-2-(4-nitrophenyl)ethanamine

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